molecular formula C22H26N2O2S B14968141 6-Methyl-2-{[(1-phenylcyclopentyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

6-Methyl-2-{[(1-phenylcyclopentyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B14968141
M. Wt: 382.5 g/mol
InChI Key: YADFFISWAOPITA-UHFFFAOYSA-N
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Description

6-METHYL-2-(1-PHENYLCYCLOPENTANEAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines a benzothiophene core with a phenylcyclopentaneamido group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-2-(1-PHENYLCYCLOPENTANEAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Phenylcyclopentaneamido Group: This step involves the coupling of the benzothiophene core with a phenylcyclopentaneamido moiety, often using amide bond formation reactions.

    Methylation: The final step involves the methylation of the benzothiophene core to introduce the 6-methyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6-METHYL-2-(1-PHENYLCYCLOPENTANEAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-METHYL-2-(1-PHENYLCYCLOPENTANEAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
  • 1-PHENYLCYCLOPENTANEAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

Uniqueness

6-METHYL-2-(1-PHENYLCYCLOPENTANEAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is unique due to the presence of both the methyl group and the phenylcyclopentaneamido moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H26N2O2S

Molecular Weight

382.5 g/mol

IUPAC Name

6-methyl-2-[(1-phenylcyclopentanecarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C22H26N2O2S/c1-14-9-10-16-17(13-14)27-20(18(16)19(23)25)24-21(26)22(11-5-6-12-22)15-7-3-2-4-8-15/h2-4,7-8,14H,5-6,9-13H2,1H3,(H2,23,25)(H,24,26)

InChI Key

YADFFISWAOPITA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3(CCCC3)C4=CC=CC=C4

Origin of Product

United States

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